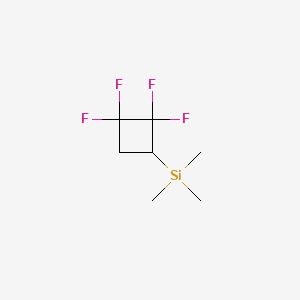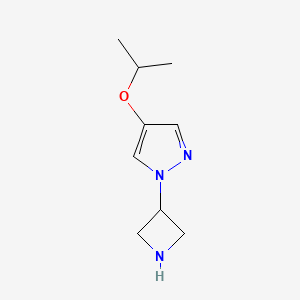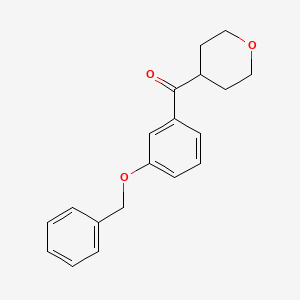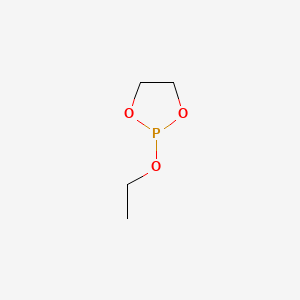
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is a specialized organosilicon compound with the molecular formula C₇H₁₂F₄Si This compound features a cyclobutyl ring substituted with four fluorine atoms and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane typically involves the reaction of a cyclobutyl precursor with fluorinating agents followed by silylation. One common method includes:
Fluorination: Starting with a cyclobutyl compound, fluorination is achieved using reagents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions to introduce the fluorine atoms.
Silylation: The fluorinated cyclobutyl intermediate is then reacted with trimethylchlorosilane (Me₃SiCl) in the presence of a base like triethylamine (Et₃N) to form the final product.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the cyclobutyl ring.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution: Reagents like halides (e.g., bromine or iodine) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various silyl ethers or silanes, while oxidation might produce silanols or siloxanes.
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for organic reactions.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its stability and reactivity.
Imaging Agents: Modified versions can be used as imaging agents in medical diagnostics.
Industry:
Coatings and Sealants: Utilized in the formulation of high-performance coatings and sealants.
Electronics: Applied in the production of electronic materials with improved dielectric properties.
Mecanismo De Acción
The mechanism by which Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane exerts its effects is largely dependent on its chemical reactivity. The presence of the fluorinated cyclobutyl ring and the trimethylsilyl group allows it to interact with various molecular targets through:
Electrophilic and Nucleophilic Interactions: The silicon atom can act as an electrophile, while the fluorinated ring can participate in nucleophilic reactions.
Hydrophobic Interactions: The compound’s hydrophobic nature can influence its interaction with biological membranes and other hydrophobic molecules.
Comparación Con Compuestos Similares
Trimethylsilylcyclobutane: Lacks the fluorine atoms, resulting in different reactivity and applications.
Tetrafluorocyclobutylsilane: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is unique due to the combination of fluorine atoms and the trimethylsilyl group, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive organosilicon compounds.
Propiedades
Número CAS |
312-81-2 |
|---|---|
Fórmula molecular |
C7H12F4Si |
Peso molecular |
200.25 g/mol |
Nombre IUPAC |
trimethyl-(2,2,3,3-tetrafluorocyclobutyl)silane |
InChI |
InChI=1S/C7H12F4Si/c1-12(2,3)5-4-6(8,9)7(5,10)11/h5H,4H2,1-3H3 |
Clave InChI |
CGZAQWRXEYZMTQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CC(C1(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)




![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)



![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)

![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)
